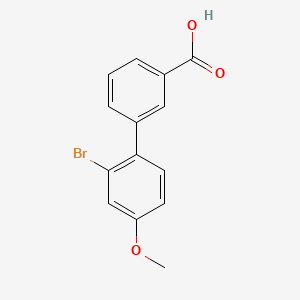

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Vue d'ensemble

Description

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO3 It is a derivative of biphenyl, featuring a bromine atom at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Starting Materials: 2-Bromo-4-methoxyphenylboronic acid and 3-bromobenzoic acid.

Catalyst: Palladium(0) or Palladium(II) complexes.

Base: Potassium carbonate or sodium hydroxide.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial for achieving high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, alcohols, or carboxylic acids.

Applications De Recherche Scientifique

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, methoxy group, and carboxylic acid group can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparaison Avec Des Composés Similaires

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:

2’-Bromo-4’-hydroxybiphenyl-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

2’-Chloro-4’-methoxybiphenyl-3-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

4’-Methoxybiphenyl-3-carboxylic acid: Lacks the bromine atom at the 2’ position.

The uniqueness of 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol. Its structure features a bromine atom at the 2' position, a methoxy group at the 4' position, and a carboxylic acid group at the 3 position on a biphenyl framework. These functional groups play significant roles in its reactivity and biological interactions.

The biological activity of this compound is influenced by its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine and methoxy groups enhance binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing neurotransmitter systems.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, facilitating interactions with biomolecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the bromine and methoxy substituents can significantly alter potency and efficacy.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases binding affinity to target enzymes |

| Methoxy | Enhances lipophilicity and receptor interaction |

| Carboxylic Acid | Essential for maintaining biological activity |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : A study demonstrated that compounds with similar structures showed promise as positive allosteric modulators for metabotropic glutamate receptors, which are implicated in various CNS disorders . This suggests potential applications in treating conditions such as anxiety and depression.

- Anti-Trypanosomal Activity : Research has highlighted related biphenyl derivatives for their effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds exhibiting similar structural features were found to inhibit phosphodiesterase enzymes critical for parasite survival .

- Drug Development : A comprehensive review indicated that biphenyl derivatives, including those with carboxylic acid moieties, are being explored as scaffolds for new drug candidates targeting various diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for assessing its therapeutic potential:

Propriétés

IUPAC Name |

3-(2-bromo-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOQAXGURYOTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681817 | |

| Record name | 2'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-38-4 | |

| Record name | 2′-Bromo-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.